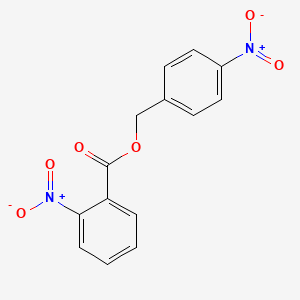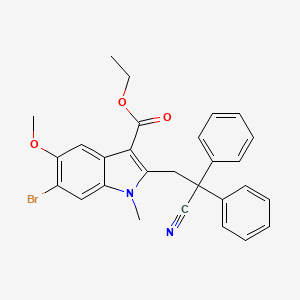![molecular formula C18H18N2O3 B11548861 5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile](/img/structure/B11548861.png)
5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes an acetyl group, an amino group, a methyl group, a phenyl group with a prop-2-en-1-yloxy substituent, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as aldehydes and ketones.
Introduction of Functional Groups: The acetyl, amino, methyl, phenyl, and carbonitrile groups are introduced through various substitution and addition reactions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct placement of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile: Similar structure but lacks the prop-2-en-1-yloxy group.
5-acetyl-2-amino-6-methyl-4-[4-(methoxy)phenyl]-4H-pyran-3-carbonitrile: Similar structure but with a methoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
The presence of the prop-2-en-1-yloxy group in 5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile makes it unique compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to distinct properties and applications.
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-acetyl-2-amino-6-methyl-4-(4-prop-2-enoxyphenyl)-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C18H18N2O3/c1-4-9-22-14-7-5-13(6-8-14)17-15(10-19)18(20)23-12(3)16(17)11(2)21/h4-8,17H,1,9,20H2,2-3H3 |
InChI Key |
KHHVMMHNKAJPSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OCC=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11548789.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11548795.png)
![2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11548802.png)
![4-methoxy-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11548804.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11548830.png)
![2,4-dibromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11548835.png)
![N-(4-Ethoxyphenyl)-4-{4-[(4-ethoxyphenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11548840.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(3-nitrophenyl)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11548842.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11548849.png)

![N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11548854.png)
![N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]naphthalen-2-amine](/img/structure/B11548858.png)
![3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11548859.png)
